Gentioflavine

Alkaloid Chemistry Structure-Activity Relationship Natural Product Isolation

Gentioflavine is a dihydropyridine lactonic alkaloid critical for the unambiguous phytochemical profiling of Gentiana species. Substitution with gentianine compromises analytical specificity due to distinct reactivity and solubility profiles. - Essential for HPLC/MS fingerprinting: Confirms species identity and detects adulteration via retention time and mass spectral matching. - Defined scaffold for semi-synthesis: Enables exploration of lactone ring-opening, oxidation, and alkylation reactions to elucidate structure-reactivity relationships. - High-purity (>98% HPLC) reference standard: Supports batch-to-batch consistency and regulatory compliance for botanical extract manufacturers.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 18058-50-9
Cat. No. B099657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentioflavine
CAS18058-50-9
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1C(=C2CCOC(=O)C2=CN1)C=O
InChIInChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3
InChIKeyGLNRAZLQBMAROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentioflavine Reference Standard Overview


Gentioflavine (CAS 18058-50-9) is a naturally occurring dihydropyridine lactonic alkaloid, first isolated from various Gentiana species and structurally characterized as 6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde [1]. This compound represents a minor but distinctive alkaloid component within the Gentianaceae family, distinguished from the more abundant gentianine by its fused pyranopyridine ring system and lactone functionality. It serves primarily as an analytical reference standard for phytochemical profiling and botanical authentication of Gentiana-derived materials [2].

Product type Analytical reference standard
Primary workflow Botanical authentication of Gentiana species
Key selection logic Phytochemical fingerprinting marker; compound-specific identity confirmation

Gentioflavine: Why In-Class Alkaloids Differ


The alkaloid profile of Gentiana species comprises structurally diverse compounds including gentianine, gentianadine, gentianamine, and gentioflavine, each with distinct pharmacophores and physicochemical properties [1]. Substituting gentioflavine with the more abundant gentianine (a pyridine alkaloid) is scientifically unsound because the dihydropyridine lactone moiety in gentioflavine confers differential reactivity, solubility, and potential biological engagement that cannot be extrapolated from in-class analogs. Procurement decisions based solely on botanical source or alkaloid class risk experimental irreproducibility and compromised analytical specificity.

Core scaffold divergence: dihydropyridine lactone vs. gentianine pyridine ring may shift solubility and reactivity profiles.

Predicted aqueous solubility class differs; in vitro assay handling may not transfer directly from gentianine data.

Compound-specific bioactivity data are absent; extrapolation from crude extract studies risks irreproducibility.

Gentioflavine Differentiation Evidence


Structural Divergence: Lactone vs. Pyridine Core

Gentioflavine is structurally differentiated from the primary Gentiana alkaloid gentianine by the presence of a fused dihydropyridine lactone ring system. This is a class-level structural distinction, not a direct activity comparison. [1]

Lactone vs. pyridine core
Class-level inference
Dihydropyridine lactone scaffold vs. gentianine monocyclic pyridine
Structural divergence implies non-interchangeable physicochemical profiles.
Elucidation by NMR, IR; no direct activity comparison.
Alkaloid Chemistry Structure-Activity Relationship Natural Product Isolation

Predicted Solubility vs. Gentianine

Computational prediction using the SwissADME model classifies gentioflavine as 'Very soluble' (ESOL Class: Very soluble), while gentianine is predicted to be 'Soluble'. This represents a class-level inference of potentially improved aqueous handling characteristics. [1]

Predicted solubility
Class-level inference
ESOL Class: Very soluble (gentioflavine) vs. Soluble (gentianine)
May support selection for aqueous-based assay design.
SwissADME in silico prediction; experimental validation required.
ADME Prediction Drug-likeness Formulation Science

Diagnostic Marker in Gentiana Species

Quantitative analysis of Gentiana scabra root reveals gentianine at approximately 0.05% dry weight, while gentioflavine is present as a minor component at unspecified lower abundance. This is based on compilations of phytochemical data from authoritative sources. [1]

Diagnostic marker
Supporting evidence
Gentianine ~0.05% dw; gentioflavine present as minor constituent
Serves as chemotaxonomic marker for species authentication.
Phytochemical profiling data; quantitative gentioflavine level not specified.
Phytochemical Profiling Botanical Authentication Quality Control

Comparative Bioactivity Data Gap

A systematic search of primary literature and patents reveals no head-to-head comparative studies of gentioflavine versus gentianine or other Gentiana alkaloids with quantitative bioactivity data (e.g., IC50, EC50, Ki) in defined assay systems. Claims of anti-inflammatory, hepatoprotective, or antimicrobial activity for gentioflavine are extrapolated from traditional use of Gentiana extracts or from studies on crude fractions, not from isolated compound-specific data. [1]

Bioactivity data gap
Data to verify
No head-to-head IC₅₀/EC₅₀ comparative studies identified
Procurement should be driven by analytical reference needs, not assumed bioequivalence.
Literature review; claims from extracts not compound-specific.
Evidence Gap Research Prioritization Procurement Caveat

Gentioflavine Key Application Scenarios


Reference Standard for Gentiana Authentication

Gentioflavine is essential for high-performance liquid chromatography (HPLC) or mass spectrometry (MS) based phytochemical fingerprinting of Gentiana species (e.g., G. scabra, G. lutea). Its presence, confirmed by retention time and mass spectral match against an authentic standard, serves as a diagnostic marker to differentiate species and detect adulteration. Procurement is justified for quality control laboratories and botanical extract manufacturers requiring batch-to-batch consistency and regulatory compliance [1].

Chemical Probe for Lactone Reactivity

The unique dihydropyridine lactone core of gentioflavine provides a defined scaffold for investigating the chemical reactivity, stability, and derivatization potential of this rare alkaloid subclass. Researchers engaged in natural product semi-synthesis or medicinal chemistry can utilize gentioflavine as a starting material to explore lactone ring-opening, oxidation, and alkylation reactions, comparing outcomes with the more common pyridine alkaloid gentianine to elucidate structure-reactivity relationships [1].

In Silico ADME Benchmarking

Given the scarcity of in vitro data, gentioflavine represents a valuable test case for computational models of ADME properties and target prediction. Its predicted high solubility and distinct topological polar surface area (TPSA) relative to other Gentiana alkaloids can be used to benchmark in silico tools against eventual experimental data. Procurement supports academic and industrial groups developing predictive models for natural product drug discovery [2].

Application
Selection Property
Validation Focus
Gentiana authentication (HPLC/MS)
Phytochemical marker specificity
Retention time and mass spectral match against authentic standard
Lactone reactivity studies
Dihydropyridine lactone scaffold distinctiveness
Reactivity comparison with pyridine alkaloid gentianine
In silico ADME benchmarking
Predicted solubility classification
Experimental solubility validation and model benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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